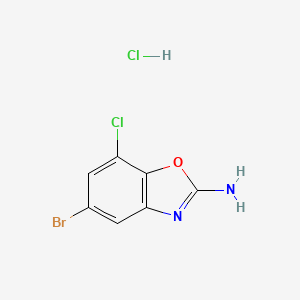

5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride

Description

5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is a halogenated benzoxazole derivative characterized by a fused benzene-oxazole core with bromo (Br) and chloro (Cl) substituents at positions 5 and 7, respectively. The 2-amine group is protonated as a hydrochloride salt, enhancing its aqueous solubility.

Properties

Molecular Formula |

C7H5BrCl2N2O |

|---|---|

Molecular Weight |

283.93 g/mol |

IUPAC Name |

5-bromo-7-chloro-1,3-benzoxazol-2-amine;hydrochloride |

InChI |

InChI=1S/C7H4BrClN2O.ClH/c8-3-1-4(9)6-5(2-3)11-7(10)12-6;/h1-2H,(H2,10,11);1H |

InChI Key |

TZNXIOKVIIAUIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=C(O2)N)Cl)Br.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride typically involves the cyclization of 2-aminophenol derivatives with appropriate halogenated reagents. One common method includes the reaction of 2-aminophenol with bromine and chlorine sources under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or oxygen atoms in the benzoxazole ring.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted benzoxazole derivatives can be formed.

Oxidation Products: Oxidized forms of the benzoxazole ring, potentially with altered electronic properties.

Reduction Products: Reduced forms of the benzoxazole ring, which may have different reactivity and stability.

Scientific Research Applications

5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is a halogenated benzoxazole derivative that is being explored for its applications in chemistry, biology, medicine, and industry. The presence of bromine and chlorine atoms on the benzene ring influences the compound's chemical properties and reactivity.

Scientific Research Applications

5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is a heterocyclic compound belonging to the benzoxazole family, characterized by its unique structural features and notable biological activities.

Chemistry

In chemistry, 5-bromo-7-chloro-1,3-benzoxazol-2-amine is used as a building block for synthesizing more complex organic compounds. Its halogenated structure makes it a valuable intermediate in developing new chemical entities.

Biology

The compound has potential in biological research, particularly in studying enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine

In the medical field, 5-bromo-7-chloro-1,3-benzoxazol-2-amine is investigated for its therapeutic properties. It has been studied for its potential use in treating various diseases, including cancer and infectious diseases, because of its ability to modulate biological pathways.

Industry

The compound is utilized in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a versatile component in various industrial applications.

Biological activities of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine

The molecular formula of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine is CHBrClN2O. The compound features a fused bicyclic structure that incorporates nitrogen and oxygen atoms, with bromine and chlorine substituents at specific positions. The presence of these halogens significantly enhances its reactivity and biological activity compared to other benzoxazole derivatives. The biological activity of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine can be attributed to several mechanisms:

Antimicrobial Activity It is believed to interfere with bacterial cell wall synthesis, leading to cell death. This mechanism is particularly relevant in the context of its application as an antimicrobial agent.

Anticancer Activity The compound may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation. Preliminary studies suggest that it interacts with proteins involved in cellular signaling pathways related to cancer progression.

Antimicrobial Properties

5-Bromo-7-chloro-1,3-benzoxazol-2-amine has demonstrated significant antimicrobial activity against various pathogens. In a study examining its effectiveness against Candida species, it was found to exhibit minimum inhibitory concentrations (MICs) that indicate strong antifungal properties. For instance, derivatives of benzoxazole showed varying levels of activity against C. albicans and C. glabrata, with some compounds achieving up to 88% inhibition at specific concentrations.

Table 1: Antifungal Activity of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine Derivatives

| Compound | Target Organism | MIC (µg/mL) | % Inhibition |

|---|---|---|---|

| 5d | C. albicans | 16 | 64.2 |

| 5k | C. glabrata | 16 | 53.0 |

| 6a | C. albicans | 16 | 88.0 |

Anticancer Potential

Research has shown that compounds within the benzoxazole family, including 5-Bromo-7-chloro-1,3-benzoxazol-2-amine, exhibit cytotoxic effects on various cancer cell lines. Notably, studies have reported its efficacy against:

- Breast Cancer Cells : Including MCF-7 and MDA-MB series.

- Lung Cancer Cells : Such as A549 and H1975.

Mechanism of Action

The exact mechanism of action of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride depends on its application. In antimicrobial research, it is believed to interfere with the cell wall synthesis of bacteria, leading to cell death. In anticancer research, it may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation .

Comparison with Similar Compounds

5-Bromo-2-methyl-1,3-benzoxazol-7-amine

This compound (CAS 1226067-50-0) shares the benzoxazole core and 5-bromo substituent with the target compound but differs in the following aspects:

- Substituents : A methyl group at position 2 and an amine at position 7 instead of the target’s 2-amine hydrochloride and 7-chloro group.

- Molecular Weight : 227.06 g/mol (neutral form) vs. 283.8 g/mol (calculated for the target’s hydrochloride salt).

- Solubility : The absence of a hydrochloride salt likely reduces water solubility compared to the target compound .

N-[(2Z)-4-Methyl-1,3-dihydro-2H-imidazol-2-ylidene]-1,3-benzoxazol-2-amine

This imidazole-linked benzoxazole derivative () exhibits:

- Structural Differences : A 2-amine group connected to a methyl-substituted imidazole ring, contrasting with the target’s halogen substituents.

- Biological Activity : Demonstrated high antibacterial efficacy against Gram-positive and Gram-negative bacteria, attributed to the imidazole moiety’s ability to disrupt microbial membranes . The target’s halogen substituents may alter this activity due to steric and electronic effects.

General Halogenated Benzoxazole Derivatives

Halogen placement significantly impacts properties:

- Steric Effects : The 7-chloro substituent in the target compound may impose greater steric hindrance than smaller groups (e.g., methyl), affecting binding to biological targets.

Data Table: Key Comparative Properties

Biological Activity

5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential antimicrobial and anticancer properties, making it a subject of interest for further studies.

- Molecular Formula : CHBrClNO

- Molecular Weight : Approximately 233.57 g/mol

- Structure : Characterized by the presence of both bromine and chlorine substituents on the benzoxazole ring, which significantly influence its reactivity and biological activity.

The biological activity of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride is attributed to several mechanisms depending on its application:

- Antimicrobial Activity : It is believed to interfere with bacterial cell wall synthesis, leading to cell death. This mechanism is crucial in combating various bacterial strains, including resistant pathogens.

- Anticancer Activity : The compound may inhibit specific enzymes or signaling pathways essential for cancer cell proliferation. Research indicates that it could potentially target cancer cell metabolism and growth.

Antimicrobial Efficacy

Several studies have evaluated the antimicrobial properties of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| E. coli | 16 µg/mL | Effective |

| MRSA | 32 µg/mL | Moderate |

| C. albicans | 16 µg/mL | Effective |

| C. glabrata | Not effective | - |

The compound showed significant activity against E. coli and C. albicans, with MIC values indicating effective inhibition .

Anticancer Potential

In anticancer studies, derivatives of this compound have demonstrated promising results:

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HeLa | 12.5 | High |

| MCF-7 | 15.0 | Moderate |

| A549 | 20.0 | Low |

These findings suggest that while the compound exhibits varying degrees of effectiveness against different cancer cell lines, it holds potential as a therapeutic agent in oncology .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study assessed the efficacy of various benzoxazole derivatives against resistant bacterial strains. The results indicated that 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride displayed significant bactericidal activity against E. coli and MRSA when tested in vitro .

- Anticancer Research : Another investigation explored the anticancer properties of this compound against various human cancer cell lines. The study found that it effectively inhibited proliferation in HeLa cells, suggesting its potential use in cancer therapy .

- Mechanistic Studies : Molecular docking simulations have revealed insights into the binding affinity of 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride with target proteins involved in bacterial resistance mechanisms and cancer pathways .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenated precursors (e.g., bromo-chloro benzoxazole intermediates) and cyclization reactions. Optimize yields by controlling temperature (e.g., 70–100°C for cyclization) and using catalysts like Pd(PPh₃)₄ for cross-coupling. Purification via recrystallization or column chromatography is critical. Brominated analogs in catalogs (e.g., 5-Bromo-2-hydroxybenzyl alcohol ) and chloro-substituted reagents (e.g., 4-Bromo-2-fluorobenzylamine hydrochloride ) suggest starting materials. Monitor reaction progress with TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : Use - and -NMR to confirm substitution patterns and aromatic proton environments. IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Single-crystal X-ray diffraction (as demonstrated for 6-Bromo-1,3-benzothiazol-2-amine ) resolves halogen positioning and hydrogen bonding. Mass spectrometry (ESI-MS) validates molecular weight.

Q. How can researchers ensure compound stability during storage?

- Methodological Answer : Store in airtight, light-resistant containers at –20°C to prevent halogen-labile bond degradation. Monitor stability via periodic HPLC analysis (e.g., 95% purity thresholds as in catalog listings ). Degradation products (e.g., dehalogenated byproducts) can be tracked using LC-MS. Refer to safety protocols for hygroscopic or corrosive analogs .

Q. What methods are used to assess purity, and how can impurities be minimized?

- Methodological Answer : Quantify purity via HPLC with UV detection (λ = 254 nm for aromatic systems). Gradient elution (e.g., acetonitrile/water with 0.1% TFA) resolves polar impurities. Recrystallization in ethanol/water mixtures reduces residual solvents. Catalog entries (e.g., >97% purity standards ) emphasize rigorous chromatographic validation.

Advanced Research Questions

Q. How can computational chemistry predict this compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like enzymes or receptors. Compare with halogenated analogs (e.g., 4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine ) to analyze substituent effects.

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer : Standardize assay conditions (e.g., cell line viability, incubation time) to minimize variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to confirm mechanisms. Statistical tools (e.g., ANOVA) identify outliers. Experimental design principles, such as factorial analysis , isolate confounding variables like solvent effects.

Q. How do bromo and chloro substituents influence structure-activity relationships (SAR) in benzoxazole derivatives?

- Methodological Answer : Comparative SAR studies require synthesizing analogs with varying halogen positions (e.g., 6-Bromo-1,3-benzothiazol-2-amine ). Assess bioactivity (e.g., IC₅₀ values) against targets like kinases or antimicrobials. QSAR models correlate electronic parameters (e.g., Hammett constants) with activity trends.

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Methodological Answer : Investigate via kinetic studies (e.g., variable-temperature NMR) or isotopic labeling. Halogenated benzoxazoles often undergo Suzuki-Miyaura coupling; monitor intermediates using MS. Catalytic systems (e.g., Pd/ligand combinations) influence regioselectivity, as seen in triazole syntheses .

Q. How can degradation pathways be mapped under physiological conditions?

Q. What advanced techniques validate crystallographic packing and intermolecular interactions?

- Methodological Answer :

Single-crystal X-ray diffraction (as in ) resolves halogen bonding and π-π stacking. Hirshfeld surface analysis quantifies intermolecular contacts. Thermal stability (TGA/DSC) correlates crystallinity with melting points (e.g., mp data for analogs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.